Hexacosanoyl-CoA(4-) is a saturated fatty acyl-CoA derivative that plays a significant role in lipid metabolism. It is characterized as a very long-chain acyl-CoA, which is crucial for various biochemical processes, including fatty acid synthesis and degradation. This compound is formed through the attachment of coenzyme A to hexacosanoic acid, facilitating its participation in metabolic pathways.
Hexacosanoyl-CoA(4-) is primarily derived from hexacosanoic acid, a fatty acid found in various natural sources, including certain plant oils and animal fats. The synthesis of hexacosanoyl-CoA(4-) occurs in the cytoplasm of cells, where fatty acids are activated for subsequent metabolic processes.
Hexacosanoyl-CoA(4-) belongs to the class of acyl-CoA compounds, which are thioesters formed by the reaction of coenzyme A with fatty acids. It is classified as a saturated very long-chain fatty acyl-CoA, indicating its long carbon chain length and saturation status.
The synthesis of hexacosanoyl-CoA(4-) can be achieved through various biochemical pathways. One common method involves the enzymatic activation of hexacosanoic acid by acyl-CoA synthetase, which catalyzes the formation of acyl-CoA from free fatty acids. This reaction requires ATP and results in the formation of hexacosanoyl-CoA(4-).
The reaction proceeds as follows:
This enzymatic process is essential for the incorporation of hexacosanoic acid into metabolic pathways, including fatty acid elongation and β-oxidation.
The molecular formula for hexacosanoyl-CoA(4-) is , and it has a molecular weight of approximately 1,095.13 g/mol. The compound exists predominantly as an oxoanion at physiological pH (around 7.3).
Hexacosanoyl-CoA(4-) participates in several key biochemical reactions:
The β-oxidation pathway involves several steps:
Hexacosanoyl-CoA(4-) acts primarily as an intermediate in lipid metabolism. Its mechanism involves:
Studies have shown that very long-chain acyl-CoAs like hexacosanoyl-CoA(4-) are crucial for maintaining cellular energy homeostasis and are involved in signaling pathways related to lipid metabolism.
Hexacosanoyl-CoA(4-) is typically a viscous liquid at room temperature due to its long carbon chain, contributing to its hydrophobic characteristics.
Relevant data from studies indicate that hexacosanoyl-CoA(4-) can be effectively analyzed using techniques such as liquid chromatography-mass spectrometry (LC-MS), allowing researchers to quantify its presence in biological samples.
Hexacosanoyl-CoA(4-) has several applications in scientific research:
Hexacosanoyl-CoA(4−) is a very long-chain fatty acyl-CoA (VLCFA-CoA) derivative characterized by a 26-carbon saturated acyl chain esterified to coenzyme A. This conjugate results from the formal condensation of the thiol group of coenzyme A with the carboxy group of hexacosanoic acid (cerotic acid) [2]. In eukaryotic systems, the biosynthesis of hexacosanoyl-CoA(4−) occurs primarily at the endoplasmic reticulum (ER) membrane through a conserved four-step elongation cycle known as the fatty acid elongation (FAE) system. This cycle involves distinct enzymatic reactions: (1) Condensation of malonyl-CoA with a long-chain acyl-CoA (e.g., stearoyl-CoA) catalyzed by β-ketoacyl-CoA synthases (elongases); (2) Reduction by β-ketoacyl-CoA reductase (KCR); (3) Dehydration by β-hydroxyacyl-CoA dehydratase (HCD); and (4) Final reduction by enoyl-CoA reductase (ECR) [3] [6].
The substrate specificity of elongases determines the chain-length distribution of VLCFA-CoAs. In Saccharomyces cerevisiae, three elongases (Elo1, Elo2, Elo3) govern this process: Elo1 elongates C12–C16 to C16–C18; Elo2 extends C16–C18 to C22; and Elo3 further elongates C18 to C26 [3]. Genetic ablation of ELO3 in engineered yeast strains blocks C26 biosynthesis, redirecting carbon flux toward C22 VLCFAs. Conversely, overexpression of ELO2 or ELO3 selectively enhances C22 or C26 production, respectively, demonstrating precise control over hexacosanoyl-CoA(4−) assembly [3]. The spatial organization of the FAE complex within the ER membrane ensures efficient substrate channeling, while NADPH serves as the principal reducing cofactor for the reductases.
Table 1: Enzymatic Machinery for VLCFA-CoA Biosynthesis in Eukaryotes
Enzyme | Gene (S. cerevisiae) | Function | Localization | Product Specificity |
---|---|---|---|---|
β-Ketoacyl-CoA Synthase | ELO2 | Condensation of acyl-CoA + malonyl-CoA | ER Membrane | C16–C22 VLCFAs |
β-Ketoacyl-CoA Synthase | ELO3 | Condensation of acyl-CoA + malonyl-CoA | ER Membrane | C18–C26 VLCFAs |
β-Ketoacyl-CoA Reductase | YBR159W | NADPH-dependent reduction | ER Membrane | All VLCFA intermediates |
β-Hydroxyacyl-CoA Dehydratase | PHS1 | Dehydration | ER Membrane | All VLCFA intermediates |
Enoyl-CoA Reductase | TSC13 | NADPH-dependent reduction | ER Membrane | All VLCFA intermediates |
Acyl-CoA synthetases (ACSs) are essential gatekeepers in hexacosanoyl-CoA(4−) formation, activating free fatty acids to their CoA thioester forms through a two-step adenylation-thioesterification mechanism. This reaction consumes ATP and generates AMP and pyrophosphate as byproducts. ACS enzymes exhibit chain-length specificity, with distinct isoforms preferentially activating VLCFAs like hexacosanoic acid. In S. cerevisiae, the acyl-CoA synthetase Faa1p activates exogenous fatty acids, while Faa4p handles endogenous pools, both contributing to the cytosolic VLCFA-CoA supply [3] [6].
The substrate selectivity of ACSs ensures efficient channeling of hexacosanoic acid into elongation pathways. Structural studies reveal that ACS enzymes possess a conserved AMP-binding domain and a fatty acid-binding pocket whose hydrophobicity and volume dictate chain-length preference. Mutations in these domains can alter specificity toward VLCFAs. For instance, engineering ACS enzymes with expanded substrate-binding tunnels enhances activation efficiency for C22–C26 fatty acids, thereby increasing hexacosanoyl-CoA(4−) availability for downstream elongation or derivatization [6]. Furthermore, ACS activity is tightly coupled to the FAE system, as evidenced by the accumulation of free hexacosanoic acid in faa1Δfaa4Δ yeast mutants, disrupting VLCFA-dependent processes such as sphingolipid biosynthesis and membrane integrity.
Saccharomyces cerevisiae serves as a premier eukaryotic chassis for hexacosanoyl-CoA(4−) overproduction due to its well-characterized genetics, established engineering tools, and inherent VLCFA biosynthetic machinery. Metabolic engineering strategies focus on three pillars: (1) Augmenting precursor supply; (2) Rewiring elongation machinery; and (3) Diverting carbon flux toward VLCFA-CoAs.
Precursor engineering targets acetyl-CoA and malonyl-CoA pools. Expression of Mycobacterium vaccae FAS I (mvfas), which natively produces C22–C24 fatty acids, generates VLCFA precursors more efficiently than the endogenous yeast FAS system. Combining this with cytosolic acetyl-CoA enhancement—via ethanol-driven systems or pyruvate dehydrogenase bypass—increased intracellular C22–C26 acyl-CoA levels >10-fold [1] [3]. Additionally, elongase modulation through ELO2 overexpression in an elo3Δ background shifted the profile toward C22 (1.5-fold increase), while ELO3 overexpression elevated C26 production [3].
Dynamic pathway regulation resolves conflicts between cell growth and VLCFA-CoA production. As hexacosanoyl-CoA(4−) is essential for sphingolipid biosynthesis, its excessive drainage causes growth defects. Implementing ethanol-induced promoters to delay VLCFA-derivatization enzymes (e.g., fatty acid reductase) until post-exponential phase improved docosanol (C22 alcohol) titers 4-fold to 83.5 mg/L [3]. Further enhancements employed cofactor balancing: Overexpressing NADPH-generating enzymes (e.g., glucose-6-phosphate dehydrogenase) and heme biosynthesis proteins (e.g., HEM2, HEM12) supported P450 enzymes involved in VLCFA decoration [7] [10].
Table 2: Metabolic Engineering Strategies for VLCFA-CoA Enhancement in S. cerevisiae
Engineering Strategy | Target Genes/Pathways | Outcome | Reference |
---|---|---|---|
Heterologous FAS Expression | mvfas (Mycobacterium vaccae) | Bimodal C16/C18 + C22/C24 production | [3] |
Elongase Modulation | ELO2 overexpression + ELO3Δ | 1.5× increase in C22 VLCFA-CoAs | [3] |
Dynamic Metabolic Regulation | Ethanol-induced promoters | 4× increase in docosanol (C22 derivative) | [3] |
NADPH Supply Enhancement | ZWF1 (G6PDH) overexpression | Enhanced reductase activity in FAE cycle | [7] |
Transporter Engineering | MtABCG10 (efflux pump) | Reduced intracellular toxicity; improved titer | [10] |
Transporter engineering mitigates hexacosanoyl-CoA(4−)-associated cytotoxicity. Heterologous expression of the Medicago truncatula ABC transporter MtABCG10 efficiently exported VLCFA derivatives, reducing intracellular accumulation and improving docosanol titers by 37% [10]. Combined with bioreactor optimization (pH-stat feeding, dissolved oxygen control), these strategies enabled a 12.61 mg/L titer of the hexacosanoyl-CoA(4−)-derived alkaloid chelerythrine—a 37,000-fold improvement over baseline strains [10]. Future efforts will focus on enzyme ortholog screening (e.g., plant elongases with higher C26 specificity) and synthetic co-cultures dividing metabolic tasks between specialized strains.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7